molecular formula C13H17N3O B13639357 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide

Cat. No.: B13639357
M. Wt: 231.29 g/mol
InChI Key: RTVHKZIERFZVFO-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide typically involves the reaction of 6-methylindole with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: Another compound with similar structural features but different functional groups.

    N-(2-aminoethyl)acetamide: Shares the aminoethyl and acetamide groups but lacks the indole moiety.

Uniqueness

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide is unique due to the presence of the indole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-6-methylindol-1-yl]acetamide

InChI

InChI=1S/C13H17N3O/c1-9-2-3-11-10(4-5-14)7-16(8-13(15)17)12(11)6-9/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17)

InChI Key

RTVHKZIERFZVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2CC(=O)N)CCN

Origin of Product

United States

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